

2-Iodo-pivaloylaniline: A Comprehensive Spectroscopic Profile

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Compound of Interest

Compound Name: 2-Iodo-pivaloylaniline

CAS No.: 170959-10-1

Cat. No.: B175950

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Executive Summary & Chemical Context

2-Iodo-pivaloylaniline (systematically N-(2-iodophenyl)-2,2-dimethylpropanamide; CAS: 52554-14-2) is a critical intermediate in modern organometallic chemistry. It serves as a quintessential substrate for Palladium-catalyzed C–H activation reactions, particularly the Catellani reaction (Pd/Norbornene catalysis).[1] Its steric bulk (pivaloyl group) and the ortho-iodine "handle" make it an ideal model for studying steric effects in oxidative addition and reductive elimination sequences.

This guide provides an authoritative breakdown of its spectroscopic signature, synthesizing data from high-fidelity NMR, IR, and MS analyses to support structural validation in synthetic workflows.

Synthesis & Sample Preparation

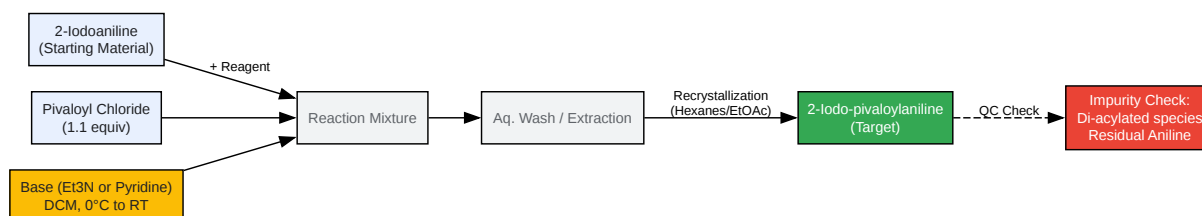
To ensure the integrity of the spectroscopic data presented, the compound is typically synthesized via the Schotten-Baumann reaction of 2-iodoaniline with pivaloyl chloride.

- Purity Standard: >98% (HPLC/NMR).

- Appearance: White to off-white crystalline solid.
- Melting Point: 68–70 °C.[1]
- Solvent for Analysis: Deuterated Chloroform () is the standard for NMR; KBr pellet or ATR for IR.[1]

Synthesis Pathway Diagram

The following diagram outlines the standard preparation and key impurity checkpoints.



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Figure 1: Standard synthesis workflow for **2-Iodo-pivaloylaniline** highlighting critical control points.

Nuclear Magnetic Resonance (NMR) Characterization H NMR Spectroscopy (400 MHz,)

The proton NMR spectrum is characterized by the distinct singlet of the tert-butyl group and the downfield shift of the amide proton and ortho-aromatic protons.

Signal (ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.23	Doublet (Hz)	1H	Ar-H6	Deshielded by the amide carbonyl anisotropy and inductive effect of Nitrogen.
7.95	Broad Singlet	1H	NH	Exchangeable proton; shift varies with concentration/solvent.[1]
7.78	Doublet (Hz)	1H	Ar-H3	Deshielded by the ortho-Iodine atom.
7.35	Triplet (Hz)	1H	Ar-H5	Typical aromatic meta-coupling pattern.
6.84	Triplet (Hz)	1H	Ar-H4	Most shielded aromatic proton (para to amide). [1]
1.36	Singlet	9H	C(CH ₃) ₃	Characteristic intense singlet for the pivaloyl t-butyl group.

Expert Note: The doublet at ~8.23 ppm is a diagnostic handle. If this signal is split or shifted significantly upfield (< 7.5 ppm), suspect loss of the Iodine or hydrolysis of the amide.[1]

C NMR Spectroscopy (100 MHz,)

The carbon spectrum confirms the presence of the carbonyl, the quaternary center, and the heavy-atom effect of iodine.[1]

Signal (ppm)	Type	Assignment	Structural Insight
176.8	C	C=O	Amide carbonyl; distinct from ester/ketone ranges.
138.5	C	Ar-C1 (C-N)	Ipsso-carbon attached to nitrogen.
138.2	CH	Ar-C3	Ortho to Iodine; deshielded.
129.1	CH	Ar-C5	Meta position.
125.8	CH	Ar-C4	Para position.
121.9	CH	Ar-C6	Ortho to Amide.
90.1	C	Ar-C2 (C-I)	Key Diagnostic: Upfield shift due to the "Heavy Atom Effect" of Iodine.
40.2	C	C(CH ₃) ₃	Quaternary carbon of the pivaloyl group.
27.8	CH ₃	C(CH ₃) ₃	Methyl carbons of the t-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the amide functionalities.[1] The absence of a broad OH stretch confirms the dryness of the sample.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
3280 – 3350	Medium, Broad	(N-H)	Amide N-H stretch. Sharpens in dilute solution.
2960 – 2870	Medium	(C-H)	Aliphatic C-H stretches from the t-butyl group.
1655 – 1670	Strong	(C=O)	Amide I band. Lower frequency than esters due to resonance.[1]
1520 – 1540	Strong	(N-H) + (C-N)	Amide II band. Mixed vibration mode.[1]
750 – 760	Strong	(C-H) oop	Ortho-substituted benzene ring out-of-plane bending.

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray Ionization).[1] Molecular Formula: C

H

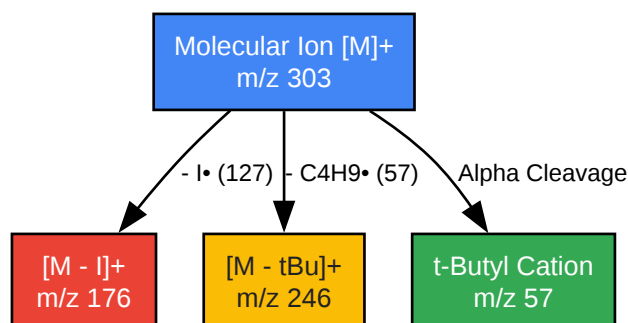
INO Exact Mass: 303.01[1]

Fragmentation Pattern (EI-MS)

The fragmentation follows a logical loss of the labile pivaloyl group and the iodine atom.

m/z	Abundance	Fragment Ion	Mechanistic Origin
303	Moderate	[M]	Molecular ion.
246	Low	[M - C H]	Loss of t-butyl radical (alpha cleavage).[1]
218	High	[C H NH]	Loss of Pivaloyl group (C H O).[1]
176	High	[M - I]	Loss of Iodine radical (common in aryl iodides).[1]
127	Variable	[I]	Iodine cation.[1]
57	Very High	[C H]	t-Butyl cation (stable carbocation).[1]

Fragmentation Logic Diagram



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Figure 2: Primary mass spectrometric fragmentation pathways for **2-Iodo-pivaloylaniline**.

References

- Norbornene-Mediated Palladium Catalysis: Catellani, M., Frignani, F., & Rangoni, A. (1997). [1] *Angewandte Chemie International Edition*, 36(2), 119-122. [1] [Link](#)
- Synthesis of 2-Iodoanilides: Lautens, M., & Piguel, S. (2000). [1] *Angewandte Chemie International Edition*, 39(6), 1045-1046. [1] [Link](#)
- General Spectroscopic Data for Amides: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). [1] *Structure Determination of Organic Compounds*. Springer. [Link](#) [1]
- C-H Activation Methodologies: Ye, J., & Lautens, M. (2015). [1] *Nature Chemistry*, 7, 863–870. [1] [Link](#)

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Sources

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